2-NP-Amoz

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

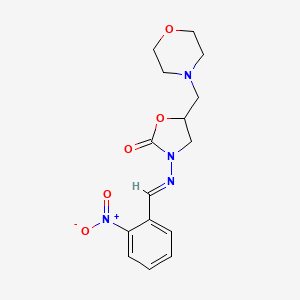

5-(morpholin-4-ylmethyl)-3-[(E)-(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O5/c20-15-18(11-13(24-15)10-17-5-7-23-8-6-17)16-9-12-3-1-2-4-14(12)19(21)22/h1-4,9,13H,5-8,10-11H2/b16-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCYAMVONOKWOLP-CXUHLZMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=CC=C3[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CC2CN(C(=O)O2)/N=C/C3=CC=CC=C3[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401016484 | |

| Record name | 5-[(morpholin-4-yl)methyl]-3-{(E)-[(2-nitrophenyl)methylidene]amino}-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183193-59-1 | |

| Record name | 5-[(morpholin-4-yl)methyl]-3-{(E)-[(2-nitrophenyl)methylidene]amino}-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-NP-AMOZ | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-NP-Amoz: Structure, Application, and Experimental Protocols

for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-NP-Amoz, or 5-(morpholin-4-ylmethyl)-3-[(E)-(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one, is a significant analytical standard primarily utilized in the detection of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), a key metabolite of the nitrofuran antibiotic, furaltadone.[1][2] Due to the rapid metabolism of furaltadone in vivo, direct monitoring of the parent drug in edible tissues is impractical.[3] Instead, analytical methods focus on detecting its stable, tissue-bound metabolite, AMOZ.[3][4] this compound is formed through the derivatization of AMOZ with 2-nitrobenzaldehyde, a necessary step to create a stable product suitable for analysis by various methods, including enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive overview of the structure of this compound, its role in the detection of furaltadone residues, and detailed experimental protocols for its application.

Core Structure and Properties of this compound

The structural and physicochemical properties of this compound are well-defined, providing a solid foundation for its use as an analytical standard.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 5-(morpholin-4-ylmethyl)-3-[(E)-(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one | |

| Molecular Formula | C15H18N4O5 | |

| Molecular Weight | 334.33 g/mol | |

| CAS Number | 183193-59-1 | |

| Canonical SMILES | C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=CC=C3--INVALID-LINK--[O-] | |

| InChI | InChI=1S/C15H18N4O5/c20-15-18(11-13(24-15)10-17-5-7-23-8-6-17)16-9-12-3-1-2-4-14(12)19(21)22/h1-4,9,13H,5-8,10-11H2/b16-9+ | |

| InChIKey | PCYAMVONOKWOLP-CXUHLZMHSA-N |

Logical Relationship in Furaltadone Residue Analysis

While this compound does not have a direct biological signaling pathway, its significance lies in the analytical workflow for detecting furaltadone use. The following diagram illustrates the relationship between the parent drug, its metabolite, and the derivatized product for detection.

Experimental Protocols for AMOZ Detection via this compound

The detection of AMOZ residues in biological samples, such as animal tissues, involves a multi-step process: extraction of the tissue-bound metabolite, derivatization to form this compound, and subsequent analysis.

Sample Preparation and Extraction of AMOZ

The initial step involves the release of covalently bound AMOZ from tissue proteins.

-

Homogenization: Homogenize the tissue sample (e.g., muscle, liver) in an acidic solution.

-

Acid Hydrolysis: Incubate the homogenate under acidic conditions to hydrolyze the protein-metabolite bonds and release AMOZ.

-

Neutralization and Centrifugation: Neutralize the mixture and centrifuge to separate the supernatant containing the released AMOZ from the solid tissue debris.

Derivatization of AMOZ to this compound

The extracted AMOZ is then derivatized with 2-nitrobenzaldehyde.

-

Reaction Mixture: Add a solution of 2-nitrobenzaldehyde in a suitable solvent (e.g., methanol) to the supernatant containing AMOZ.

-

Incubation: Incubate the reaction mixture, often with heating (e.g., reflux at 65°C), to facilitate the formation of the Schiff base, this compound. The reaction involves the condensation of the primary amine group of AMOZ with the aldehyde group of 2-nitrobenzaldehyde.

-

Extraction of this compound: After the reaction, perform a liquid-liquid extraction to isolate the newly formed this compound.

Analytical Detection of this compound

The extracted this compound can be quantified using various sensitive analytical techniques.

This immunoassay is a common method for the high-throughput screening of this compound.

-

Principle: The assay is based on the competition between the this compound in the sample and a known amount of this compound-protein conjugate (coating antigen) for binding to a limited amount of specific monoclonal antibody.

-

Procedure:

-

Coat microtiter plates with the this compound-protein conjugate.

-

Add the sample extract (containing this compound) and the monoclonal antibody to the wells.

-

Incubate to allow for competitive binding.

-

Wash the plate to remove unbound components.

-

Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate that produces a colorimetric signal upon reaction with the enzyme.

-

Measure the absorbance, which is inversely proportional to the concentration of this compound in the sample.

-

-

Quantitative Data: The concentration of this compound is determined from a standard curve. The concentration of AMOZ in the original sample is then calculated using the molecular weights of AMOZ and this compound.

Table 2: Performance of ic-ELISA for this compound Detection

| Parameter | Value | Source |

| IC50 Value | 0.11 ng/mL | |

| Linear Range | 0.01 - 1.0 ng/mL | |

| Recoveries | 81.1% - 105.3% | |

| Coefficients of Variation | 5.4% - 9.7% |

LC-MS/MS is a highly specific and sensitive confirmatory method for the analysis of this compound.

-

Principle: The sample extract is injected into a liquid chromatograph to separate this compound from other components. The separated analyte is then introduced into a mass spectrometer for detection and quantification based on its specific mass-to-charge ratio and fragmentation pattern.

-

Procedure:

-

Optimize the chromatographic conditions (column, mobile phase, flow rate) for the separation of this compound.

-

Optimize the mass spectrometry parameters (ionization mode, precursor and product ions, collision energy) for the sensitive detection of this compound. Multiple Reaction Monitoring (MRM) is typically used for quantification.

-

Inject the prepared sample extract into the LC-MS/MS system.

-

Identify and quantify this compound based on its retention time and the intensity of its specific MRM transitions.

-

-

Quantitative Data: A matrix-matched calibration curve is often used for accurate quantification.

Table 3: LC-MS/MS Parameters for this compound Analysis

| Parameter | Value | Source |

| Retention Time | ~3.3 min | |

| Precursor Ion (m/z) | 335 | |

| Product Ions (m/z) | 291, 127 | |

| Internal Standard | D5-AMOZ |

Experimental Workflow for AMOZ Detection

The following diagram provides a visual representation of the complete experimental workflow for the detection of AMOZ in tissue samples, highlighting the critical role of this compound.

Conclusion

This compound is an indispensable analytical tool in the field of food safety and veterinary drug residue analysis. Its well-characterized structure and properties make it a reliable standard for the derivatization and subsequent quantification of the furaltadone metabolite, AMOZ. The detailed experimental protocols for its use in ELISA and LC-MS/MS provide robust and sensitive methods for monitoring the illegal use of furaltadone in food-producing animals. Understanding the structure and application of this compound is crucial for researchers and professionals involved in drug metabolism studies and regulatory compliance.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Preparation of Monoclonal Antibody and Development of Indirect Competitive Enzyme-Linked Immunosorbent Assay and Fluorescence-Linked Immunosorbent Assay for Detecting 3-Amino-5-methylmorpholino-2-oxazolidinone (AMOZ) in Edible Animal Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Depletion of four nitrofuran antibiotics and their tissue-bound metabolites in porcine tissues and determination using LC-MS/MS and HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Chemical Properties and Analytical Applications of 2-NP-AMOZ

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-NP-AMOZ (5-(Morpholinomethyl)-3-(2-nitrobenzylidenamino)-2-oxazolidinone) is a synthetic nitrophenyl derivative of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). AMOZ is a stable, tissue-bound metabolite of the nitrofuran antibiotic furaltadone.[1][2][3][4][5] Due to the ban on nitrofuran antibiotics in food-producing animals because of their potential carcinogenic and mutagenic effects, highly sensitive analytical methods are required to detect their residues. This compound serves as a crucial analytical standard and derivatization product for the detection and quantification of AMOZ in various biological matrices, particularly in edible animal tissues. This guide provides an in-depth overview of the chemical properties of this compound and the experimental protocols for its use in analytical chemistry.

Chemical and Physical Properties

This compound is identified by the CAS number 183193-59-1. Its formation from AMOZ involves a derivatization step with 2-nitrobenzaldehyde, which is essential for its detection in various analytical methods.

| Property | Value | Source |

| IUPAC Name | 5-(morpholin-4-ylmethyl)-3-[(E)-(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one | |

| CAS Number | 183193-59-1 | |

| Molecular Formula | C₁₅H₁₈N₄O₅ | |

| Molecular Weight | 334.33 g/mol | |

| InChI | InChI=1S/C15H18N4O5/c20-15-18(11-13(24-15)10-17-5-7-23-8-6-17)16-9-12-3-1-2-4-14(12)19(21)22/h1-4,9,13H,5-8,10-11H2/b16-9+ | |

| InChIKey | PCYAMVONOKWOLP-CXUHLZMHSA-N | |

| SMILES | C1COCCN1CC2CN(C(=O)O2)/N=C/C3=CC=CC=C3--INVALID-LINK--[O-] | |

| Synonyms | 5-(Morpholinomethyl)-3-(2-nitrobenzylidenamino)-2-oxazolidinone, 2-Nitrophenyl-AMOZ |

Analytical Applications and Methodologies

The primary application of this compound is in the analytical determination of furaltadone residues in food products. This is achieved by detecting its metabolite, AMOZ, after derivatization to this compound. The main analytical techniques employed are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). A deuterated version, this compound-d5, is often used as an internal standard in LC-MS/MS analysis to ensure accuracy.

Logical Workflow for AMOZ Detection

The detection of AMOZ residues in tissue samples follows a multi-step process that begins with the administration of furaltadone to animals and culminates in the instrumental analysis of the derivatized metabolite, this compound.

Experimental Protocols

Derivatization of AMOZ to this compound in Tissue Samples

This protocol describes the general steps for the acid hydrolysis of tissue-bound AMOZ and subsequent derivatization to this compound for analysis.

Materials:

-

Tissue sample (e.g., muscle, liver)

-

Hydrochloric acid (HCl)

-

2-nitrobenzaldehyde (2-NBA) in methanol

-

Ethyl acetate

-

Internal standard (e.g., this compound-d5)

Procedure:

-

Homogenize the tissue sample.

-

Add the internal standard to the homogenized sample.

-

To release the protein-bound AMOZ, add HCl and incubate.

-

Add 2-nitrobenzaldehyde solution to the sample.

-

Incubate the mixture to allow for the derivatization of AMOZ to this compound.

-

Adjust the pH and perform a liquid-liquid extraction with ethyl acetate.

-

Evaporate the organic layer to dryness and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Analysis of this compound by LC-MS/MS

This is a representative protocol for the quantification of this compound using liquid chromatography-tandem mass spectrometry.

Instrumentation:

-

Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., BEH C18, 100 mm × 2.1 mm, 1.7 µm).

-

Mobile Phase: A gradient of methanol and an aqueous solution (e.g., 2 mM ammonium formate).

-

Flow Rate: 0.30 mL/min.

-

Injection Volume: 10 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: 335 > 291 and 335 > 127 for quantification and confirmation, respectively.

-

This compound-d5 (Internal Standard): 340.1 > 101.9.

-

Indirect Competitive ELISA for this compound

This protocol outlines the principle of an indirect competitive ELISA for the screening of this compound.

Procedure:

-

Coat microplate wells with a coating antigen (e.g., CPAMOZ-OVA).

-

Block the wells to prevent non-specific binding.

-

Add the sample extract (containing this compound) and a specific primary antibody against this compound to the wells.

-

Incubate to allow competition between the this compound in the sample and the coated antigen for binding to the primary antibody.

-

Wash the plate to remove unbound antibodies and sample components.

-

Add an enzyme-labeled secondary antibody that binds to the primary antibody.

-

Wash the plate again.

-

Add a substrate that is converted by the enzyme to produce a measurable signal (e.g., color).

-

The signal intensity is inversely proportional to the concentration of this compound in the sample.

Safety and Handling

This compound is classified with the following GHS hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is an essential analytical tool for monitoring the illegal use of the antibiotic furaltadone in food production. Its chemical properties are well-defined, and its application in sensitive analytical methods like LC-MS/MS and ELISA is well-established. The protocols outlined in this guide provide a framework for the detection and quantification of AMOZ through its derivatization to this compound, ensuring food safety and regulatory compliance.

References

- 1. Development of a competitive ELISA for the detection of a furaltadone marker residue, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), in cultured fish samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Depletion of four nitrofuran antibiotics and their tissue-bound metabolites in porcine tissues and determination using LC-MS/MS and HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]

2-NP-Amoz: An In-depth Technical Guide for Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical standard 2-NP-Amoz, a critical derivative for the detection of the furaltadone metabolite, AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone). Due to the prohibition of nitrofuran antibiotics in food production, sensitive and reliable methods for detecting their residues are paramount for food safety and regulatory compliance. This compound serves as a crucial reference material in such analytical testing.

Core Specifications

The physical and chemical properties of this compound and its deuterated analogue, this compound-d5, are summarized below. These standards are essential for the accurate quantification of AMOZ residues in various matrices.

| Property | This compound | This compound-d5 |

| IUPAC Name | 5-(morpholin-4-ylmethyl)-3-[(E)-(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one[1][2] | 5-(Morpholinomethyl)-3-(2-nitrobenzylidenamino)-2-oxazolidinone-d5[3] |

| Synonyms | 5-(Morpholinomethyl)-3-(2-nitrobenzylidenamino)-2-oxazolidinone[1][3] | - |

| CAS Number | 183193-59-1 | 1173097-59-0 |

| Molecular Formula | C₁₅H₁₈N₄O₅ | C₁₅H₁₃D₅N₄O₅ |

| Molecular Weight | 334.33 g/mol | 339.36 g/mol |

| Appearance | White to off-white powder | Not specified |

| Solubility | Soluble in water | Not specified |

| Purity | ≥98% | Not specified |

| Storage Conditions | Room temperature, protect from light | Not specified |

| Shelf Life | 2 years under recommended conditions | Limited shelf life, refer to the expiry date on the label |

Synthesis of this compound

This compound is synthesized through the derivatization of AMOZ with 2-nitrobenzaldehyde. This reaction involves the condensation of the primary amine group of AMOZ with the aldehyde group of 2-nitrobenzaldehyde to form a Schiff base.

References

The Crucial Role of 2-Nitrobenzaldehyde Derivatization in the Analysis of the Nitrofuran Metabolite AMOZ: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the analytical methodology for the detection and quantification of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), a key tissue-bound metabolite of the banned nitrofuran antibiotic, furaltadone. Due to the rapid metabolism of the parent drug, regulatory monitoring focuses on the detection of its persistent metabolites. This guide will detail the pivotal role of derivatization with 2-nitrobenzaldehyde (2-NBA) in enabling sensitive and reliable analysis, primarily through Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Introduction to Nitrofuran Analysis and the Importance of Metabolites

Nitrofurans are a class of broad-spectrum synthetic antibiotics that have been prohibited for use in food-producing animals in many countries due to concerns over their potential carcinogenic and mutagenic effects on human health.[1] Despite these bans, residues of nitrofuran metabolites are still occasionally detected in food products, necessitating robust and sensitive analytical methods for consumer protection.

The parent nitrofuran compounds are rapidly metabolized in animals, with in vivo half-lives on the order of hours.[2] Consequently, their direct detection in edible tissues is often impractical. However, their metabolites can bind to tissue proteins and persist for extended periods, making them reliable markers for the illegal use of the parent drugs.[3] For furaltadone, the corresponding marker residue is AMOZ.[4]

The Derivatization Imperative: Why 2-NBA is Key

The direct analysis of nitrofuran metabolites like AMOZ by LC-MS/MS presents significant challenges. These molecules have relatively low molecular weights, which can lead to interference from background noise in complex matrices such as food.[5] Furthermore, their ionization efficiency in the mass spectrometer source can be poor, limiting the sensitivity of the analysis.

To overcome these limitations, a derivatization step is employed. The most common and effective derivatizing agent for nitrofuran metabolites is 2-nitrobenzaldehyde (2-NBA). The reaction involves the aldehyde group of 2-NBA reacting with the primary amine group of the AMOZ metabolite, which is released from tissue proteins during an initial acid hydrolysis step. This reaction forms a larger, more stable, and more readily ionizable molecule, often referred to as NP-AMOZ or 2-NP-AMOZ.

The key advantages of 2-NBA derivatization include:

-

Increased Molecular Weight: The resulting derivative has a higher mass, shifting it out of the low-mass region where background interference is prevalent.

-

Improved Ionization Efficiency: The derivative exhibits enhanced response in the mass spectrometer, leading to greater sensitivity.

-

Enhanced Chromatographic Retention: The derivatized molecule is less polar, resulting in better retention on reversed-phase LC columns and improved separation from matrix components.

-

Structural Confirmation: The specific mass transition of the derivative provides a high degree of confidence in the identification of the analyte.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the analysis of AMOZ using 2-NBA derivatization and LC-MS/MS. These values highlight the performance of the method across different food matrices.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for AMOZ

| Matrix | LOD (µg/kg) | LOQ (µg/kg) | Citation |

| Fish | - | < 0.05 | |

| Fish | 0.33 | 1.10 | |

| Shrimp | - | 0.01 | |

| Honey | - | 0.3 | |

| Animal Tissue | 0.5 - 5 ng/g | 2.5 - 10 ng/g | |

| Bovine Urine | 0.11 - 0.34 | 0.13 - 0.43 |

Table 2: Recovery and Precision Data for AMOZ Analysis

| Matrix | Spiking Level (µg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Citation |

| Fish | 1, 2, 5, 10, 20 | 89.8 - 101.9 | < 6.5 | |

| Animal Tissue | 10 - 500 ng/g | 92 - 105 (SPE) | - | |

| Bovine Urine | 0.5, 1.0, 1.5, 2.0 | 90 - 108 | < 19 | |

| Honey | 0.3, 4 | - | 2.50 - 3.60 |

Experimental Protocols

The following sections provide a detailed methodology for the analysis of AMOZ in food matrices, based on common practices reported in the scientific literature.

Materials and Reagents

-

Standards: AMOZ and isotopically labeled internal standard (e.g., AMOZ-d5)

-

Derivatizing Agent: 2-nitrobenzaldehyde (2-NBA)

-

Acids: Hydrochloric acid (HCl)

-

Bases: Sodium hydroxide (NaOH), Dipotassium hydrogen phosphate (K2HPO4)

-

Solvents: Methanol, Ethyl acetate, n-Hexane, Acetonitrile, Water (HPLC or LC-MS grade)

-

Solid Phase Extraction (SPE) Cartridges: As needed for cleanup

Sample Preparation: Shrimp (Representative Protocol)

This protocol is a composite of methodologies described in the literature and should be optimized and validated for specific laboratory conditions.

-

Homogenization: Homogenize the edible shrimp tissue to a uniform consistency.

-

Weighing: Accurately weigh approximately 2.0 g of the homogenized sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a known amount of the internal standard solution (e.g., AMOZ-d5) to the sample.

-

Hydrolysis and Derivatization:

-

Add 10 mL of 0.125 M HCl.

-

Add 400 µL of a freshly prepared 50 mM 2-NBA solution in methanol.

-

Vortex the mixture for 15 seconds.

-

Incubate overnight (approximately 16 hours) in a shaking water bath at 37°C.

-

-

Neutralization:

-

Cool the sample to room temperature.

-

Add 1 mL of 0.1 M K2HPO4 and 1 mL of 0.8 M NaOH.

-

Adjust the pH to approximately 7.3 with 0.125 M HCl or NaOH.

-

-

Liquid-Liquid Extraction:

-

Add 10 mL of ethyl acetate, vortex thoroughly, and centrifuge to separate the layers.

-

Transfer the upper ethyl acetate layer to a clean tube.

-

Repeat the extraction with another 10 mL of ethyl acetate and combine the extracts.

-

-

Evaporation: Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40-50°C.

-

Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis

The following are typical parameters for the analysis of the derivatized AMOZ (NP-AMOZ).

-

LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or acetic acid.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Injection Volume: 5 - 20 µL.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Mass Spectrometry: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Monitor for the specific precursor ion to product ion transitions for NP-AMOZ and its internal standard. For example, a common transition for NP-AMOZ is m/z 335.2 -> 291.0.

Visualizations

Metabolic Pathway of Furaltadone to Protein-Bound AMOZ

Caption: Metabolic conversion of Furaltadone to its tissue-bound metabolite, AMOZ.

Analytical Workflow for AMOZ Determination

Caption: Step-by-step workflow for the analysis of AMOZ in food samples.

Conclusion

The analysis of the nitrofuran metabolite AMOZ is a critical component of food safety monitoring programs. The use of 2-nitrobenzaldehyde as a derivatizing agent is an indispensable step in the analytical workflow, enabling the sensitive and specific quantification of this marker residue by LC-MS/MS. The methodologies outlined in this guide provide a robust framework for laboratories involved in the detection of banned veterinary drug residues. As regulatory requirements evolve and new analytical challenges emerge, the fundamental principles of this approach will continue to be relevant for ensuring the safety of the global food supply.

References

The Derivatizing Agent 2-NP-Amoz: A Technical Guide to its Application in Food Safety Analytics

Introduction: The escalating concerns over food safety have necessitated the development of robust and sensitive analytical methods for the detection of prohibited substances in the food chain. One such substance is the antibiotic furaltadone, which, due to its carcinogenic and mutagenic properties, is banned for use in food-producing animals in many countries, including the United States, the European Union, and China.[1] Furaltadone rapidly metabolizes in animal tissues, and its primary, tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), serves as a crucial marker for its illegal use. However, the direct detection of AMOZ can be challenging. This has led to the development of derivatizing agents, such as 2-nitrophenyl-AMOZ (2-NP-Amoz), to facilitate its detection through highly sensitive immunoassays. This technical guide provides an in-depth overview of the discovery, synthesis, and significance of this compound in the context of food safety analytics, with a focus on its application in enzyme-linked immunosorbent assays (ELISA) and fluorescence-linked immunosorbent assays (FLISA).

Physicochemical Properties of this compound

This compound, also known by its IUPAC name 5-(morpholin-4-ylmethyl)-3-[(E)-(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one, is a 2-nitrophenyl derivative of AMOZ.[2] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C15H18N4O5 | [2][3] |

| Molecular Weight | 334.33 g/mol | [3] |

| CAS Number | 183193-59-1 | |

| Appearance | Solid | |

| Storage Conditions | Room temperature in continental US; may vary elsewhere. |

A deuterated version, this compound-d5, is also available as an analytical standard, with a molecular formula of C15H13D5N4O5 and a molecular weight of 339.36.

Discovery and Synthesis

The synthesis of this compound is a critical step in the development of immunoassays for furaltadone residue detection. It is synthesized from AMOZ and 2-nitrobenzaldehyde. This derivatization is essential because the resulting this compound is the target analyte in the developed immunoassays, not AMOZ itself.

Significance and Mechanism of Action in Immunoassays

The primary significance of this compound lies in its role as a stable derivative of AMOZ that can be readily used for the development of sensitive and specific immunoassays. The derivatization of AMOZ to this compound serves two main purposes:

-

Stabilization: The tissue-bound nature of AMOZ can make its direct detection inconsistent. Derivatization to this compound provides a stable, soluble analyte for subsequent analysis.

-

Immunogenicity: For the production of monoclonal antibodies (mAbs), a hapten (a small molecule that can elicit an immune response only when attached to a large carrier such as a protein) is required. A related derivative, CPAMOZ, is synthesized from AMOZ and 4-carboxybenzaldehyde to be conjugated to carrier proteins like bovine serum albumin (BSA) and ovalbumin (OVA) to generate the necessary immunogen and coating antigen, respectively. The resulting mAbs exhibit high specificity and sensitivity towards this compound.

The developed immunoassays, such as indirect competitive ELISA (ic-ELISA) and FLISA, are based on the competition between the this compound in the sample and a known amount of coating antigen (like CPAMOZ-OVA) for binding to a limited amount of specific monoclonal antibody.

Experimental Protocols

Indirect Competitive ELISA (ic-ELISA) for this compound Detection

This protocol is a generalized representation based on the principles described in the cited literature.

1. Reagents and Materials:

-

Microtiter plates coated with CPAMOZ-OVA antigen

-

Monoclonal antibody specific for this compound

-

This compound standards and prepared samples

-

Goat anti-mouse IgG conjugated to horseradish peroxidase (HRP)

-

TMB (3,3',5,5'-tetramethylbenzidine) substrate solution

-

Stopping solution (e.g., 2 M H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Incubator

-

Microplate reader

2. Assay Procedure:

-

Coating: Microtiter plates are pre-coated with the CPAMOZ-OVA conjugate.

-

Competition: Add this compound standards or derivatized samples to the wells, followed by the addition of the anti-2-NP-Amoz monoclonal antibody. Incubate to allow competition for antibody binding between the free this compound and the coated antigen.

-

Washing: Wash the plate to remove unbound antibodies and other components.

-

Secondary Antibody: Add HRP-conjugated goat anti-mouse IgG and incubate. This secondary antibody will bind to the primary antibody that is bound to the coated antigen.

-

Washing: Wash the plate to remove unbound secondary antibody.

-

Substrate Addition: Add TMB substrate solution and incubate in the dark. The HRP enzyme will catalyze a color change.

-

Stopping Reaction: Add the stopping solution to quench the reaction.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The color intensity is inversely proportional to the concentration of this compound in the sample.

References

- 1. Preparation of Monoclonal Antibody and Development of Indirect Competitive Enzyme-Linked Immunosorbent Assay and Fluorescence-Linked Immunosorbent Assay for Detecting 3-Amino-5-methylmorpholino-2-oxazolidinone (AMOZ) in Edible Animal Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C15H18N4O5 | CID 53393538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Stability and Degradation Pathways of 2-NP-Amoz

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 2-NP-Amoz (5-(morpholinomethyl)-3-((2-nitrophenyl)methyleneamino)oxazolidin-2-one), a derivatizing agent crucial for the detection of the furaltadone metabolite, AMOZ. Due to the limited availability of direct studies on this compound, this guide synthesizes information from research on its parent compound, AMOZ, related chemical structures, and established principles of drug degradation.

Introduction to this compound

This compound is a nitrophenyl derivative of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), a key metabolite of the nitrofuran antibiotic furaltadone. The derivatization of AMOZ to this compound enhances its detectability in various analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA), which are essential for monitoring furaltadone residues in food products. Understanding the stability of this compound is critical for ensuring the accuracy and reliability of these analytical methods and for its proper handling and storage.

Stability Profile of this compound and its Parent Compound

While specific quantitative stability data for this compound under various stress conditions is not extensively documented in publicly available literature, the stability of its parent compound, AMOZ, provides valuable insights into the robustness of the core morpholinomethyl-oxazolidinone structure.

Table 1: Summary of Stability Data for AMOZ

| Condition | Matrix/Solvent | Duration | Temperature | Finding |

| Cooking (Frying, Grilling, Roasting, Microwaving) | Pig Muscle and Liver | Not Specified | High | 67-100% of residues remained, indicating high thermal stability. |

| Freezer Storage | Pig Muscle and Liver | 8 months | -20°C | No significant drop in concentration. |

| Standard Solution | Methanol | 10 months | 4°C | Stable. |

This data is for the parent compound AMOZ and suggests the core structure of this compound is likely to be relatively stable under thermal and cold storage conditions.

Potential Degradation Pathways of this compound

The degradation of this compound can be predicted by considering the reactivity of its key functional groups: the oxazolidinone ring, the imine bond, and the nitrophenyl group. The following sections outline the probable degradation pathways under various stress conditions.

The imine bond (-C=N-) in this compound is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the cleavage of the 2-nitrophenylmethylene group and regeneration of the parent metabolite, AMOZ, along with 2-nitrobenzaldehyde. The oxazolidinone ring itself can also undergo hydrolysis, particularly under strong acidic or basic conditions, leading to ring opening.

Diagram 1: Proposed Hydrolytic Degradation Pathway of this compound

Spectroscopic and Analytical Profile of 2-NP-Amoz: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the spectroscopic properties of 2-NP-Amoz, a key derivative used in the analytical determination of the furaltadone metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). Understanding the spectral characteristics of this compound is crucial for method development, validation, and accurate quantification of AMOZ in various matrices, particularly in the context of food safety and veterinary drug residue analysis. This document outlines the available mass spectrometry (MS) data, predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, and detailed experimental protocols for its analysis.

Chemical Identity

-

Systematic Name: 5-(morpholin-4-ylmethyl)-3-[(E)-(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one[1]

-

Synonyms: this compound, 5-(Morpholinomethyl)-3-(2-nitrobenzylidenamino)-2-oxazolidinone[1]

-

Molecular Formula: C₁₅H₁₈N₄O₅[1]

-

Molecular Weight: 334.33 g/mol [1]

-

CAS Number: 183193-59-1[1]

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the primary technique for the detection and quantification of this compound. The following table summarizes the key mass spectral data.

| Parameter | Value | Source |

| Ionization Mode | Electrospray (ESI+) | PubChem |

| Precursor Ion [M+H]⁺ | m/z 335.135 | |

| MS/MS Fragments | ||

| Fragment 1 | m/z 291 | |

| Fragment 2 | m/z 262 | |

| Fragment 3 | m/z 193 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.0 - 7.5 | m | 4H | Aromatic protons (nitrophenyl group) |

| ~7.4 | s | 1H | Imine proton (-N=CH-) |

| ~4.8 - 4.6 | m | 1H | CH proton of the oxazolidinone ring |

| ~4.2 - 4.0 | m | 2H | O-CH₂ of the oxazolidinone ring |

| ~3.8 - 3.6 | t | 4H | O-(CH₂)₂ of the morpholine ring |

| ~2.9 - 2.7 | m | 2H | CH₂ group linking the two rings |

| ~2.6 - 2.4 | t | 4H | N-(CH₂)₂ of the morpholine ring |

Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~155 | Carbonyl carbon (C=O) of the oxazolidinone |

| ~148 | Aromatic carbon attached to NO₂ |

| ~145 | Imine carbon (-N=CH-) |

| ~133 - 124 | Aromatic carbons |

| ~70 | O-CH₂ of the oxazolidinone ring |

| ~67 | O-(CH₂)₂ of the morpholine ring |

| ~58 | CH₂ group linking the two rings |

| ~54 | N-(CH₂)₂ of the morpholine ring |

| ~50 | CH proton of the oxazolidinone ring |

Infrared (IR) Spectroscopy

As with NMR, experimental IR spectra for this compound are not widely published. The following table presents the expected characteristic IR absorption bands based on the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H stretch (morpholine and oxazolidinone) |

| ~1750 | Strong | C=O stretch (cyclic carbamate in oxazolidinone) |

| ~1640 | Medium | C=N stretch (imine) |

| ~1600, ~1470 | Medium | C=C stretch (aromatic ring) |

| ~1520, ~1350 | Strong | Asymmetric and symmetric NO₂ stretch |

| ~1250 - 1050 | Strong | C-O stretch (ether in morpholine and ester in oxazolidinone) |

| ~1120 | Strong | C-N stretch |

Experimental Protocols

Mass Spectrometry (LC-MS/MS) for this compound Analysis

This protocol describes a general method for the determination of AMOZ in a sample matrix, which involves the derivatization to this compound.

1. Sample Preparation and Derivatization:

-

Homogenize the sample matrix (e.g., tissue, honey).

-

Perform an acid hydrolysis to release the protein-bound AMOZ.

-

Add a solution of 2-nitrobenzaldehyde in an appropriate solvent (e.g., dimethyl sulfoxide).

-

Incubate the mixture to allow for the derivatization reaction to form this compound.

-

Neutralize the reaction mixture.

-

Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

-

Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., water with formic acid or ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: Typically 5-20 µL.

3. Mass Spectrometry:

-

Ion Source: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transitions: Monitor the transition from the precursor ion ([M+H]⁺, m/z 335.1) to at least two product ions (e.g., m/z 291 and 262) for confirmation and quantification.

General Protocols for NMR and IR Spectroscopy

NMR Spectroscopy:

-

Sample Preparation: Dissolve a few milligrams of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments: Acquire ¹H, ¹³C, and potentially 2D NMR spectra (e.g., COSY, HSQC, HMBC) for full structural elucidation.

IR Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the mid-IR range (typically 4000-400 cm⁻¹).

Workflow and Diagrams

The following diagram illustrates the analytical workflow for the determination of AMOZ, which involves the key step of derivatization to this compound.

Caption: Analytical workflow for AMOZ determination via this compound derivatization.

Conclusion

This technical guide provides a consolidated resource on the spectroscopic and analytical characteristics of this compound. While experimental NMR and IR data are not widely available, the provided mass spectral data and predicted NMR and IR characteristics offer a strong foundation for researchers and professionals in the field of drug and metabolite analysis. The detailed LC-MS/MS protocol and the analytical workflow diagram serve as practical tools for the implementation of sensitive and reliable methods for the detection of the furaltadone metabolite, AMOZ.

References

The Derivatization of AMOZ to 2-NP-Amoz: A Technical Guide for Researchers

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the derivatization of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) to its 2-nitrophenyl (2-NP) derivative, 2-NP-Amoz. This chemical modification is a critical step in the analytical determination of AMOZ, a key marker residue for the banned nitrofuran antibiotic, furaltadone, in various biological matrices.

Introduction to AMOZ and the Rationale for Derivatization

AMOZ is the primary metabolite of furaltadone, a broad-spectrum antibiotic previously used in veterinary medicine.[1] Due to concerns over the carcinogenicity of nitrofuran residues, the use of furaltadone in food-producing animals has been widely prohibited. Regulatory bodies worldwide mandate the monitoring of foodstuffs for nitrofuran metabolites to ensure consumer safety.

In biological systems, AMOZ can form covalent bonds with proteins, creating stable tissue-bound residues.[1] Direct detection of this bound AMOZ is challenging. The standard analytical approach, therefore, involves an initial acid hydrolysis step to release the AMOZ from the protein matrix. However, the released AMOZ molecule lacks a suitable chromophore for sensitive UV detection and can be difficult to retain and resolve effectively in chromatography.

To overcome these analytical hurdles, a derivatization step is employed. AMOZ is reacted with 2-nitrobenzaldehyde (2-NBA) to form this compound.[2][3] This derivatization serves two primary purposes:

-

Enhanced Detectability: The introduction of the 2-nitrophenyl group provides a strong chromophore, significantly improving the sensitivity of detection by UV or mass spectrometry (MS) based methods.

-

Improved Chromatographic Properties: The derivatization alters the polarity and molecular weight of the analyte, leading to better retention and separation in liquid chromatography systems.

The resulting this compound is the target analyte in various analytical methods, including Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Chemical Reaction and Mechanism

The derivatization of AMOZ with 2-nitrobenzaldehyde is a nucleophilic addition reaction between the primary amine group of AMOZ and the aldehyde group of 2-NBA, resulting in the formation of a Schiff base, which is a type of imine.

Reaction Scheme:

AMOZ + 2-Nitrobenzaldehyde → this compound + H₂O

The reaction is typically acid-catalyzed. The acidic conditions protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of the primary amine in AMOZ.[4] This is followed by the dehydration of the intermediate carbinolamine to form the stable C=N double bond of the imine.

Caption: Reaction mechanism for the formation of this compound.

Experimental Protocols

This section provides detailed methodologies for the derivatization of AMOZ and its subsequent analysis.

Sample Preparation and Derivatization

The following protocol is a synthesis of established methods for the derivatization of AMOZ in tissue samples for ELISA and LC-MS/MS analysis.

Reagents and Materials:

-

Homogenized tissue sample

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Derivatization Reagent: 10 mM 2-nitrobenzaldehyde in Dimethyl Sulfoxide (DMSO) or Methanol. (Prepare fresh before use by dissolving 15.2 mg of 2-NBA in 10 mL of DMSO/Methanol).

-

0.1 M Dipotassium hydrogen phosphate (K₂HPO₄)

-

1 M Sodium hydroxide (NaOH)

-

Ethyl acetate

-

n-Hexane

-

Sample dilution buffer (specific to the analytical method)

-

Centrifuge tubes (15 mL or 50 mL)

-

Vortex mixer

-

Incubator or water bath

-

Nitrogen evaporator

Protocol:

-

Sample Weighing and Initial Hydrolysis:

-

Weigh 1 ± 0.05 g of the homogenized sample into a centrifuge tube.

-

Add 4 mL of deionized water, 0.5 mL of 1 M HCl, and 100-250 µL of the derivatization reagent.

-

Vortex the mixture for 1-5 minutes.

-

-

Incubation (Derivatization Reaction):

-

Incubate the mixture to allow for the derivatization to occur. Two common incubation conditions are:

-

Overnight (approximately 16 hours) at 37°C.

-

For 3 hours in a water bath at 50°C.

-

-

-

Neutralization and Extraction:

-

After incubation, add 5 mL of 0.1 M K₂HPO₄ solution and 0.4 mL of 1 M NaOH to neutralize the mixture.

-

Add 5 mL of ethyl acetate as the extraction solvent.

-

Vortex or mix gently (to avoid emulsion formation) for 1-5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

-

Solvent Evaporation and Reconstitution:

-

Carefully transfer a known volume (e.g., 2.5 mL) of the upper ethyl acetate layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 50-60°C.

-

For ELISA: Reconstitute the dried residue in 1 mL of n-hexane, followed by the addition of 1 mL of sample dilution buffer. Vortex for 1 minute and centrifuge. The lower aqueous phase is used for the assay.

-

For LC-MS/MS: Reconstitute the residue in a suitable volume of the mobile phase.

-

Caption: Experimental workflow for AMOZ derivatization and analysis.

Analysis by Indirect Competitive ELISA (ic-ELISA)

Principle:

This is an immunoassay where the derivatized sample (containing this compound) competes with a known amount of enzyme-conjugated this compound for a limited number of binding sites on a specific antibody coated onto a microplate. The signal is inversely proportional to the concentration of this compound in the sample.

Protocol Outline:

-

Sample/Standard Addition: Add 50 µL of the prepared sample extract or standards to the antibody-coated microplate wells.

-

Conjugate Addition: Add 50 µL of HRP-conjugated this compound to each well.

-

Antibody Addition: Add 50 µL of the antibody working solution.

-

Incubation: Incubate the plate at 25°C for 45 minutes.

-

Washing: Wash the plate multiple times (typically 5 times) with a wash buffer to remove unbound reagents.

-

Substrate Addition: Add a chromogenic substrate (e.g., TMB).

-

Incubation: Incubate for 15 minutes in the dark for color development.

-

Stop Reaction: Add a stop solution to halt the reaction.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

Quantitative Data

The performance of the derivatization and subsequent analysis can be summarized by several key quantitative parameters.

Table 1: Performance Characteristics of this compound Analysis by ELISA

| Parameter | Value | Sample Matrix | Reference |

| IC₅₀ | 0.049 ng/mL | - | |

| Limit of Detection (LOD) | 0.009 µg/kg | Catfish | |

| Cut-off Value | 0.1 µg/kg | Catfish | |

| Intra-assay CV (%) | < 15.4% | Cultured Fish | |

| Inter-assay CV (%) | < 15.4% | Cultured Fish | |

| Recovery (%) | 71.31 - 82.88% | Spiked Fish |

Table 2: Performance Characteristics of this compound Analysis by LC-MS/MS

| Parameter | Value | Sample Matrix | Reference |

| Limit of Quantification (LOQ) | 0.13 µg/kg | Dried Meat Powder | |

| Mean Recoveries (%) | 81 - 108% | Dried Meat Powder | |

| Intra-day Variation (%) | 2.7 - 6.6% | Dried Meat Powder |

Table 3: LC-MS/MS Parameters for this compound Analysis

| Parameter | Setting |

| LC Column | BEH C18 (100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase | Methanol and 2mM Ammonium Formate |

| Elution Mode | Gradient |

| Flow Rate | 0.30 mL/min |

| Injection Volume | 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 335 |

| Product Ions (m/z) | 291, 127 |

| Internal Standard | This compound-d₅ |

| IS Precursor Ion (m/z) | 340.1 |

| IS Product Ion (m/z) | 101.9 |

Data compiled from reference.

Conclusion

The derivatization of AMOZ to this compound with 2-nitrobenzaldehyde is a robust and essential technique in the field of food safety and drug residue analysis. This chemical modification significantly enhances the analytical characteristics of AMOZ, enabling its sensitive and reliable quantification by methods such as ELISA and LC-MS/MS. The protocols and data presented in this guide provide a comprehensive resource for researchers to effectively implement and validate methods for the detection of this critical furaltadone metabolite. Adherence to detailed and standardized protocols is paramount for achieving accurate and reproducible results in the monitoring of nitrofuran residues.

References

- 1. Preparation of stable isotope-labeled 2-nitrobenzaldehyde derivatives of four metabolites of nitrofuran antibiotics and their comprehensive characterization by UV, MS, and NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Video: Aldehydes and Ketones with Amines: Enamine Formation Mechanism [jove.com]

- 3. researchgate.net [researchgate.net]

- 4. Ch22: C=O + primary amine [chem.ucalgary.ca]

Methodological & Application

Application Note: Quantitative Analysis of 2-NP-Amoz in Biological Matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Audience: Researchers, scientists, and drug development professionals involved in veterinary drug residue analysis and food safety.

Introduction Furaltadone, a nitrofuran antibiotic, is widely used in veterinary medicine due to its broad-spectrum antimicrobial activity and low cost.[1] However, its use in food-producing animals is banned in many countries due to concerns about the carcinogenic nature of its residues. Furaltadone is rapidly metabolized in vivo to a stable, tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ).[1] For analytical purposes, AMOZ is released from its protein-bound form by acid hydrolysis and then derivatized with 2-nitrobenzaldehyde (2-NBA) to form a more stable derivative, 5-(morpholinomethyl)-3-(2-nitrobenzyliden-amino)-2-oxazolidinone (2-NP-Amoz).[1][2] This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in various biological matrices. The use of a stable isotope-labeled internal standard, this compound-d5, ensures high accuracy and precision.[3]

Experimental Protocols

Protocol 1: Reagent and Standard Preparation

-

Reagents: Use LC-MS grade methanol, water, ethyl acetate, and acetonitrile. Analytical grade hydrochloric acid, 2-nitrobenzaldehyde (2-NBA), and potassium phosphate dibasic (K₂HPO₄) are also required.

-

Standard Stock Solutions:

-

Prepare a 1 mg/mL stock solution of this compound analytical standard in methanol.

-

Prepare a separate 1 mg/mL stock solution of the internal standard (IS), this compound-d5, in methanol.

-

Store stock solutions at 4°C in the dark.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by diluting the this compound stock solution with methanol to achieve concentrations ranging from 0.1 to 5.0 ng/mL.

-

Prepare a working internal standard solution (e.g., 100 ng/mL) by diluting the this compound-d5 stock solution with methanol.

-

Protocol 2: Sample Preparation (Hydrolysis and Derivatization)

This protocol is adapted from a validated method for dried meat powder and is applicable to other matrices like shrimp, fish, honey, and milk with minor modifications.

-

Sample Homogenization: Weigh 0.2 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

-

Spiking: Add a known amount of the internal standard (this compound-d5) working solution to each sample, blank, and calibration standard.

-

Hydrolysis and Derivatization:

-

Add 10 mL of 0.125 M hydrochloric acid.

-

Add 400 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) in methanol.

-

Vortex the mixture for 1 minute.

-

Incubate at 37°C for 16 hours (overnight) for complete derivatization.

-

-

Neutralization and Extraction:

-

Cool the samples to room temperature.

-

Neutralize the mixture by adding 10 mL of 0.1 M K₂HPO₄ and 1 mL of 0.8 M sodium hydroxide.

-

Add 10 mL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge at 4000 rpm for 10 minutes.

-

-

Evaporation and Reconstitution:

-

Transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., a mixture of methanol and 2 mM ammonium formate).

-

Vortex to dissolve the residue and filter through a 0.22 µm syringe filter into an LC autosampler vial.

-

LC-MS/MS Analysis

Chromatographic Conditions

The chromatographic separation is critical for resolving the analyte from matrix interferences. A C18 reversed-phase column is commonly used.

| Parameter | Condition |

| LC System | UPLC/UHPLC System |

| Column | Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) |

| Mobile Phase A | 2 mM Ammonium Formate in Water |

| Mobile Phase B | Methanol |

| Flow Rate | 0.30 mL/min |

| Injection Volume | 10 µL |

| Column Temp. | 40°C |

| Gradient Elution | (Example) Start at 95% A, ramp to 5% A over 5 min, hold for 2 min, return to initial conditions. |

Mass Spectrometry Conditions

The analysis is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in positive ion mode.

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 350°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 600 L/hr |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions The selection of precursor and product ions is crucial for selectivity and sensitivity. The protonated molecule [M+H]⁺ is used as the precursor ion.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| This compound (Quantifier) | 335.1 | 291.0 | 100 | 66 | 17 |

| This compound (Qualifier) | 335.1 | 127.0 | 100 | 66 | 33 |

| This compound-d5 (IS) | 340.1 | 101.9 | 100 | (Optimize) | (Optimize) |

Method Performance and Data Presentation

Method validation should be performed according to established guidelines to ensure reliability.

Linearity

A matrix-matched calibration curve is constructed by plotting the peak area ratio of this compound to this compound-d5 against the concentration.

| Parameter | Result |

| Calibration Range | 0.1 - 5.0 µg/Kg |

| Regression Coefficient (r²) | ≥ 0.99 |

Accuracy and Precision

Accuracy (as recovery) and precision (as relative standard deviation, RSD) are determined by analyzing spiked samples at multiple concentration levels.

| Spiked Level (µg/Kg) | n | Mean Recovery (%) | Intra-day Precision (%RSD) |

| 0.25 (0.5x MRPL) | 6 | 81 - 108 | 2.7 - 6.6 |

| 0.50 (1.0x MRPL) | 6 | 81 - 108 | 2.7 - 6.6 |

| 0.75 (1.5x MRPL) | 6 | 81 - 108 | 2.7 - 6.6 |

Limits of Detection and Quantification

The limits are determined based on the signal-to-noise ratio (S/N) from spiked samples.

| Parameter | Value | Basis |

| Limit of Detection (LOD) | ~0.04 µg/Kg | S/N ratio of 3 |

| Limit of Quantification (LOQ) | 0.13 µg/Kg | S/N ratio of 10 |

Visualizations

Caption: Experimental workflow from sample preparation to final data reporting.

Caption: Mass spectral fragmentation pathway of the this compound precursor ion.

References

sample preparation for 2-NP-Amoz analysis in fish tissue

An Application Note and Protocol for the Determination of 2-NP-Amoz in Fish Tissue

Introduction

Furaltadone, a nitrofuran antibiotic, has been widely used in aquaculture due to its broad-spectrum antimicrobial activity. However, its use in food-producing animals has been banned in many countries due to concerns about the carcinogenic nature of its residues. After administration, furaltadone is rapidly metabolized to 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), which can bind to tissue proteins. These tissue-bound residues are persistent and can be released through consumption, posing a potential health risk.

To monitor the illegal use of furaltadone, regulatory methods focus on the detection of the stable, tissue-bound metabolite AMOZ. The standard analytical approach involves the acid-catalyzed release of AMOZ from proteins, followed by derivatization with 2-nitrobenzaldehyde (2-NBA). This reaction converts AMOZ into a more stable and readily detectable derivative, 2-nitrophenyl-AMOZ (this compound). This application note provides a detailed protocol for the sample preparation and analysis of this compound in fish tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for this purpose.[1][2][3]

Principle

The analytical procedure is based on the hydrolysis of protein-bound AMOZ from homogenized fish tissue under acidic conditions. Simultaneously, the released AMOZ is derivatized with 2-nitrobenzaldehyde (2-NBA) to form this compound. The resulting derivative is then extracted from the aqueous matrix using a non-polar organic solvent, such as ethyl acetate. The extract is subjected to a clean-up procedure to remove interfering matrix components, followed by evaporation and reconstitution in a suitable solvent for LC-MS/MS analysis. Quantification is typically achieved using an internal standard to correct for matrix effects and variations in recovery.

Experimental Workflow

Caption: Workflow for the analysis of this compound in fish tissue.

Apparatus and Reagents

Apparatus:

-

High-speed homogenizer

-

Analytical balance

-

50 mL polypropylene centrifuge tubes

-

Vortex mixer

-

Shaking water bath or incubator

-

Centrifuge

-

pH meter

-

Nitrogen evaporator

-

Solid Phase Extraction (SPE) manifold (optional)

-

LC-MS/MS system with an electrospray ionization (ESI) source

Reagents:

-

AMOZ analytical standard

-

2-Nitrobenzaldehyde (2-NBA)

-

Hydrochloric acid (HCl)

-

Potassium phosphate monobasic (KH2PO4)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate (HPLC grade)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid or acetic acid

-

Deionized water

-

Internal standard (e.g., AMOZ-d5)

Detailed Experimental Protocols

1. Standard and Reagent Preparation

-

2-NBA Solution (50 mM): Prepare fresh by dissolving the appropriate amount of 2-NBA in methanol or dimethyl sulfoxide (DMSO).[2][4]

-

Hydrochloric Acid (0.125 M): Prepare by diluting concentrated HCl with deionized water.

-

Potassium Phosphate Solution (0.1 M): Dissolve KH2PO4 in deionized water.

-

Sodium Hydroxide Solution (0.8 M and 1 M): Dissolve NaOH pellets in deionized water.

-

Stock and Working Standards: Prepare stock solutions of AMOZ and the internal standard in a suitable solvent (e.g., methanol) and store them under appropriate conditions. Prepare working standard solutions by diluting the stock solutions.

2. Sample Preparation Protocol

-

Homogenization: Weigh approximately 2 g (± 0.1 g) of homogenized fish tissue into a 50 mL polypropylene centrifuge tube.

-

Hydrolysis and Derivatization:

-

Add 10 mL of 0.125 M HCl to the sample tube.

-

Add 400 µL of freshly prepared 50 mM 2-NBA solution.

-

Vortex the tube for 15-30 seconds to ensure thorough mixing.

-

Incubate the sample in a shaking water bath at 37°C for 16 hours (overnight).

-

-

Neutralization:

-

Cool the sample to room temperature.

-

Add 1 mL of 0.1 M K2HPO4 and 1 mL of 0.8 M NaOH.

-

Vortex the sample and measure the pH. Adjust the pH to approximately 7.3 ± 0.2 with 0.125 M HCl or NaOH.

-

-

Liquid-Liquid Extraction:

-

Add 12 mL of ethyl acetate to the neutralized sample.

-

Cap the tube and vortex vigorously for 1 minute.

-

Centrifuge at 3000-4000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the upper ethyl acetate layer to a clean 15 mL tube.

-

-

Washing and Evaporation:

-

Add 2 mL of deionized water to the ethyl acetate extract, vortex, and centrifuge to remove water-soluble impurities. Discard the lower aqueous layer.

-

Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at 40-45°C.

-

-

Reconstitution:

-

Reconstitute the dried residue in 1 mL of a 50:50 (v/v) mixture of methanol and water.

-

Vortex to dissolve the residue.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

3. LC-MS/MS Analysis Protocol

-

LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.

-

Mobile Phase: A gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile or methanol) is typical.

-

Flow Rate: A flow rate of 0.2-0.4 mL/min is generally appropriate.

-

Injection Volume: 5-20 µL.

-

MS Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard should be monitored for quantification and confirmation.

-

Data Presentation

The performance of analytical methods for AMOZ in various tissues is summarized below.

Table 1: Performance Characteristics of LC-MS/MS Methods for AMOZ Analysis

| Matrix | Recovery (%) | LOQ (µg/kg) | LOD (µg/kg) | Reference |

| Fish Muscle | 94 - 112.9 | - | 0.003 | |

| Fish Muscle | - | < 1.0 | - | |

| Fish Feeds | 95.6 - 102.8 | - | 0.05 | |

| Shrimp | 78.6 - 108.9 | - | 0.07 (ng/mL) | |

| Shrimp | 81.1 - 105.3 | - | - |

Table 2: Performance Characteristics of ELISA Methods for AMOZ Screening

| Matrix | Recovery (%) | IC50 (ng/mL) | LOD (ng/mL) | Reference |

| Fish | 78.0 - 86.0 | 0.26 | 0.01 | |

| Fish | - | 0.14 (µg/kg) | 0.025 (µg/kg) | |

| Shrimp | 78.6 - 108.9 | 5.22 | 0.07 |

Conclusion

The described protocol provides a robust and reliable method for the extraction, derivatization, and quantification of the furaltadone metabolite AMOZ, as its this compound derivative, in fish tissue. The use of LC-MS/MS ensures high sensitivity and specificity, allowing for the detection of AMOZ at levels relevant to regulatory monitoring. Careful adherence to the sample preparation steps is critical for achieving accurate and reproducible results. This method can be effectively implemented in food safety laboratories for the surveillance of banned veterinary drug residues in seafood products.

References

- 1. Development and residue screening of the furazolidone metabolite, 3-amino-2-oxazolidinone (AOZ), in cultured fish by an enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of Nitrofuran Metabolites in Fish by Ultraperformance Liquid Chromatography-Photodiode Array Detection with Thermostatic Ultrasound-Assisted Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "Quantitative determination of four nitrofurans and corresponding metab" by C.-W. Tsai, C.-H. Tang et al. [jfda-online.com]

- 4. Detection of Nitrofuran Metabolites in Shrimp | FDA [fda.gov]

Application Notes and Protocols for the Derivatization of AMOZ in Honey using 2-Nitrobenzaldehyde

Introduction

Nitrofuran antibiotics, including furaltadone, are prohibited for use in food-producing animals in many countries due to their potential carcinogenic and mutagenic properties.[1][2][3] Following administration, nitrofurans are rapidly metabolized, and their metabolites become bound to tissue proteins.[1][4] For furaltadone, the corresponding tissue-bound metabolite is 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). Analysis of these stable, tissue-bound metabolites is the basis for monitoring the illegal use of nitrofuran antibiotics.

A critical step in the analysis of AMOZ is the release of the metabolite from the protein matrix through acid hydrolysis and subsequent derivatization to form a more stable and chromatographically suitable product. This is commonly achieved by reacting the freed AMOZ with 2-nitrobenzaldehyde (2-NBA), which results in the formation of the derivative NP-AMOZ. This application note provides a detailed protocol for the derivatization of AMOZ in honey samples with 2-nitrobenzaldehyde for subsequent analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

1. Sample Preparation and Hydrolysis

The initial step involves the dilution of the honey sample and acid hydrolysis to release the protein-bound AMOZ metabolites.

-

Weigh 1 to 2 grams of a homogenized honey sample into a centrifuge tube.

-

Add 5 mL of 0.12 M Hydrochloric acid (HCl) or a similar acidic solution to the honey sample. For a 1-gram sample, an alternative is to add 4 mL of double-distilled water and 0.5 mL of 1 M HCl.

-

Vortex the mixture for 1 minute to ensure the honey is completely dissolved.

2. Derivatization with 2-Nitrobenzaldehyde (2-NBA)

Following hydrolysis, the released AMOZ is derivatized with 2-NBA.

-

Prepare a fresh 10 mM to 50 mM solution of 2-nitrobenzaldehyde in dimethyl sulfoxide (DMSO). For a 10 mM solution, dissolve 15.2 mg of 2-nitrobenzaldehyde in 10 mL of DMSO.

-

Add 250 to 300 µL of the 2-nitrobenzaldehyde solution to the acidified honey sample.

-

Gently mix the contents of the tube.

-

Incubate the mixture overnight (approximately 18 hours) at 37 °C to allow for complete derivatization. A shorter incubation of 1 hour at 37°C has also been described.

3. Post-Derivatization Cleanup

After derivatization, the sample must be neutralized and cleaned up to remove interfering substances before analysis.

-

Cool the sample to room temperature.

-

Adjust the pH of the solution to approximately 7 by adding 6 mL of 0.1 M dibasic potassium phosphate (K2HPO4) and 0.4 mL of 1 M Sodium Hydroxide (NaOH).

-

Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate. Mix gently for 1 minute.

-

Centrifuge the sample to separate the organic and aqueous phases.

-

Alternatively, a solid-phase extraction (SPE) cleanup can be employed. This often involves a two-step SPE process to remove sugars and other matrix components, providing a cleaner extract and sample enrichment.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the 2-NP-Amoz derivatization protocol in honey.

| Parameter | Value | Reference |

| Sample Weight | 1 - 2 g | |

| Acid for Hydrolysis | 0.12 M HCl | |

| Derivatizing Agent | 2-Nitrobenzaldehyde (in DMSO) | |

| Derivatizing Agent Conc. | 10 mM - 50 mM | |

| Derivatization Time | 1 - 18 hours | |

| Derivatization Temperature | 37 °C | |

| Neutralizing Agent | 0.1 M K2HPO4 and 1 M NaOH | |

| Extraction Solvent | Ethyl Acetate |

Experimental Workflow Diagram

The following diagram illustrates the workflow for the derivatization of AMOZ in honey samples.

References

Application Notes and Protocols for the Use of 2-NP-Amoz-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of analytical chemistry, particularly in pharmacokinetic and food safety analysis, the use of stable isotope-labeled internal standards is the gold standard for achieving accurate and precise quantification of target analytes. This is especially critical when employing highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). 2-NP-Amoz-d5 is the deuterated stable isotope-labeled internal standard for this compound. This compound is the derivatized form of AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone), which is the tissue-bound metabolite of the banned nitrofuran antibiotic, furaltadone.[1] The use of furaltadone in food-producing animals is prohibited in many countries due to concerns about the carcinogenicity of its residues.[2] Therefore, sensitive and reliable methods are required to monitor for the presence of AMOZ in various food matrices.

This document provides detailed application notes and protocols for the use of this compound-d5 as an internal standard for the quantitative analysis of this compound in various biological matrices by LC-MS/MS. The use of a deuterated internal standard like this compound-d5 is crucial as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing a more accurate quantification.

Principle of the Method

The analytical method involves the extraction of the tissue-bound AMOZ metabolite from the sample matrix through acid hydrolysis. The released AMOZ is then derivatized with 2-nitrobenzaldehyde (2-NBA) to form the more stable and readily ionizable derivative, this compound.[1] A known amount of the internal standard, this compound-d5, is added at the beginning of the sample preparation process to correct for analyte losses during extraction and for variations in instrument response. The extract is then analyzed by LC-MS/MS, typically in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Quantification is achieved by comparing the peak area ratio of the analyte (this compound) to the internal standard (this compound-d5) against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of this compound using this compound-d5 as an internal standard. These values are indicative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Table 1: LC-MS/MS MRM Transitions and Collision Energies

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 335.1 | 291.1 | 15 |

| 127.0 | 25 | ||

| This compound-d5 | 340.1 | 101.9 | 20 |

Data compiled from publicly available research.[1]

Table 2: Method Performance Characteristics

| Parameter | Typical Value |

| Calibration Curve Range | 0.1 - 5.0 µg/kg |

| Limit of Quantification (LOQ) | 0.13 µg/kg |

| Mean Recovery | 81% - 108% |

| Intra-day Precision (RSD) | 2.7% - 6.6% |

Data is indicative and based on studies of AMOZ in dried meat powder.[1]

Experimental Protocols